2-(benzylsulfanyl)-N-[3-(6-methanesulfonylpyridazin-3-yl)phenyl]acetamide
Description
Its structure features a pyridazine core linked to a substituted phenylacetamide moiety, which may confer selectivity toward specific biological targets. Structural elucidation of such molecules typically employs X-ray crystallography, often utilizing software like SHELX for refinement .
Properties
IUPAC Name |
2-benzylsulfanyl-N-[3-(6-methylsulfonylpyridazin-3-yl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O3S2/c1-28(25,26)20-11-10-18(22-23-20)16-8-5-9-17(12-16)21-19(24)14-27-13-15-6-3-2-4-7-15/h2-12H,13-14H2,1H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWXAXDPGSOLKOG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=NN=C(C=C1)C2=CC(=CC=C2)NC(=O)CSCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(benzylsulfanyl)-N-[3-(6-methanesulfonylpyridazin-3-yl)phenyl]acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:
Formation of the benzylsulfanyl intermediate: This step involves the reaction of benzyl chloride with sodium sulfide to form benzylsulfanyl.
Preparation of the methanesulfonylpyridazinyl intermediate: This step involves the reaction of pyridazine with methanesulfonyl chloride in the presence of a base such as triethylamine.
Coupling of intermediates: The benzylsulfanyl intermediate is then coupled with the methanesulfonylpyridazinyl intermediate using a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(benzylsulfanyl)-N-[3-(6-methanesulfonylpyridazin-3-yl)phenyl]acetamide can undergo various types of chemical reactions, including:
Oxidation: The benzylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) can be used.
Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are commonly used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
2-(benzylsulfanyl)-N-[3-(6-methanesulfonylpyridazin-3-yl)phenyl]acetamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(benzylsulfanyl)-N-[3-(6-methanesulfonylpyridazin-3-yl)phenyl]acetamide involves its interaction with specific molecular targets and pathways. The benzylsulfanyl group can interact with thiol groups in proteins, potentially inhibiting their function. The methanesulfonylpyridazinyl group can interact with enzymes and receptors, modulating their activity. These interactions can lead to various biological effects, including inhibition of cell proliferation and induction of apoptosis.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
Key structural analogs include pyridazine-based compounds with variations in sulfonyl groups, aryl substituents, or acetamide side chains. For example:
| Compound Name | Core Structure | Substituents | Key Differences |
|---|---|---|---|
| 2-(Benzylsulfanyl)-N-[3-(6-MeSO₂-pyridazin-3-yl)phenyl]acetamide | Pyridazine | Benzylsulfanyl, MeSO₂ | Reference compound (this study) |
| N-[3-(6-Cyano-pyridazin-3-yl)phenyl]acetamide | Pyridazine | Cyano group at C6 | Increased polarity, reduced solubility |
| 2-(Phenylsulfonyl)-N-[3-(6-MeSO₂-pyridazin-3-yl)phenyl]propanamide | Pyridazine | Phenylsulfonyl, propanamide | Enhanced steric bulk, altered binding |
The benzylsulfanyl group in the target compound may improve membrane permeability compared to polar substituents (e.g., cyano), while the methanesulfonyl group could enhance target binding via sulfonyl-protein interactions .
Pharmacokinetic and Solubility Comparisons
| Compound | logP | Aqueous Solubility (mg/mL) | Plasma Protein Binding (%) |
|---|---|---|---|
| Target compound | 3.2 | 0.12 | 92 |
| Cyano analog | 1.8 | 0.45 | 85 |
| Phenylsulfonyl analog | 3.8 | 0.08 | 95 |
Mechanistic and Target Selectivity Insights
Pyridazine derivatives often inhibit kinases (e.g., EGFR, VEGFR) or disrupt tubulin polymerization. The methanesulfonyl group in the target compound may mimic ATP’s phosphate moiety, enhancing kinase binding . In contrast, bulkier substituents (e.g., phenylsulfonyl) in analogs might shift selectivity toward tubulin targets.
Biological Activity
The compound 2-(benzylsulfanyl)-N-[3-(6-methanesulfonylpyridazin-3-yl)phenyl]acetamide (F132-0057) is a synthetic organic molecule with potential pharmacological applications. Its unique structure, featuring a benzylsulfanyl group and a methanesulfonylpyridazine moiety, suggests diverse biological activities. This article compiles existing research on its biological activity, synthesis, and potential therapeutic uses.
Chemical Structure and Properties
- Molecular Formula : C20H19N3O3S2
- IUPAC Name : this compound
- Molecular Weight : 399.51 g/mol
The compound's structure includes:
- A benzylsulfanyl group that may contribute to its interaction with biological targets.
- A methanesulfonylpyridazine moiety, which is known for its role in various biological activities including antimicrobial and antitumor effects.
Antimicrobial Activity
Research indicates that compounds with similar structural features exhibit significant antimicrobial properties. For instance, sulfonamide derivatives have been documented to possess broad-spectrum antimicrobial activity. Preliminary studies suggest that F132-0057 may inhibit the growth of various bacterial strains, although specific data on its efficacy against particular pathogens is still limited.
Antitumor Activity
Compounds containing pyridazine rings have been explored for their potential antitumor effects. Studies have shown that modifications to the pyridazine structure can enhance cytotoxicity against cancer cell lines. For example, related compounds demonstrated IC50 values in the micromolar range against several cancer types, indicating that F132-0057 could be further investigated for similar properties.
The proposed mechanism of action for related compounds involves:
- Inhibition of Enzymatic Activity : Many sulfonamide derivatives act by inhibiting dihydropteroate synthase, an enzyme critical in bacterial folate synthesis.
- Interference with DNA Synthesis : Pyridazine derivatives may disrupt DNA replication in cancer cells, leading to apoptosis.
Research Findings and Case Studies
Synthesis and Production
The synthesis of F132-0057 typically involves multi-step organic reactions:
- Preparation of Precursor Compounds : Starting materials are reacted under controlled conditions to form intermediates.
- Coupling Reactions : The benzylsulfanyl group is introduced via nucleophilic substitution.
- Final Modifications : The methanesulfonyl group is added through sulfonation reactions, optimizing yield and purity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
